molecular formula C11H11NO2 B15070468 N-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

N-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Katalognummer: B15070468
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: SICCBIMWDPQHMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is an organic compound with the molecular formula C11H11NO2 This compound is characterized by its indene core structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Carboxamide Group: The resulting intermediate is then subjected to a reaction with methylamine to introduce the carboxamide group. This step often requires the use of a dehydrating agent like thionyl chloride to facilitate the formation of the amide bond.

    Oxidation and Methylation: The final step involves the oxidation of the intermediate to introduce the keto group at the 3-position, followed by methylation of the nitrogen atom using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions under basic conditions.

Major Products

    Oxidation Products: Carboxylic acids and other oxidized derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted amides or esters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Shares a similar indene core but differs in the functional groups attached.

    1-Oxo-2,3-dihydro-1H-indene-2-carboxamide: Lacks the methyl group on the nitrogen atom.

    Methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate: Contains additional methyl groups, altering its chemical properties.

Uniqueness

N-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H11NO2

Molekulargewicht

189.21 g/mol

IUPAC-Name

N-methyl-3-oxo-1,2-dihydroindene-1-carboxamide

InChI

InChI=1S/C11H11NO2/c1-12-11(14)9-6-10(13)8-5-3-2-4-7(8)9/h2-5,9H,6H2,1H3,(H,12,14)

InChI-Schlüssel

SICCBIMWDPQHMK-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1CC(=O)C2=CC=CC=C12

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.